

Application Note: HPLC Analysis of 4-(4-methoxyphenyl)-N,N-dimethylaniline

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Compound of Interest

Compound Name: 4-(4-methoxyphenyl)-N,N-dimethylaniline

Cat. No.: B180176

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **4-(4-methoxyphenyl)-N,N-dimethylaniline**. The described Reversed-Phase HPLC (RP-HPLC) protocol is suitable for the determination of purity, quantification in various sample matrices, and quality control during drug development and manufacturing processes. The method demonstrates excellent linearity, precision, and accuracy.

Introduction

4-(4-methoxyphenyl)-N,N-dimethylaniline is a tertiary aromatic amine derivative. Accurate and precise analytical methods are crucial for the characterization and quality control of this compound in research and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic amines due to its sensitivity, specificity, and reproducibility. This document provides a comprehensive protocol for the HPLC analysis of **4-(4-methoxyphenyl)-N,N-dimethylaniline**, including chromatographic conditions, method validation, and data presentation.

Experimental Protocols

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended.
- Chemicals and Reagents:
 - **4-(4-methoxyphenyl)-N,N-dimethylaniline** reference standard (purity \geq 98%)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
- Water (HPLC grade or Milli-Q)
 - Phosphoric acid or Formic acid (analytical grade)

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of **4-(4-methoxyphenyl)-N,N-dimethylaniline**:

Parameter	Value
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile : Water (70:30, v/v)
(Optional: 0.1% Phosphoric acid or Formic acid in the aqueous phase for improved peak shape)	
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at 254 nm
Run Time	10 minutes

Standard and Sample Preparation

- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **4-(4-methoxyphenyl)-N,N-dimethylaniline** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation: Dissolve the sample containing **4-(4-methoxyphenyl)-N,N-dimethylaniline** in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The quantitative data for the method validation is summarized in the tables below.

Table 1: System Suitability

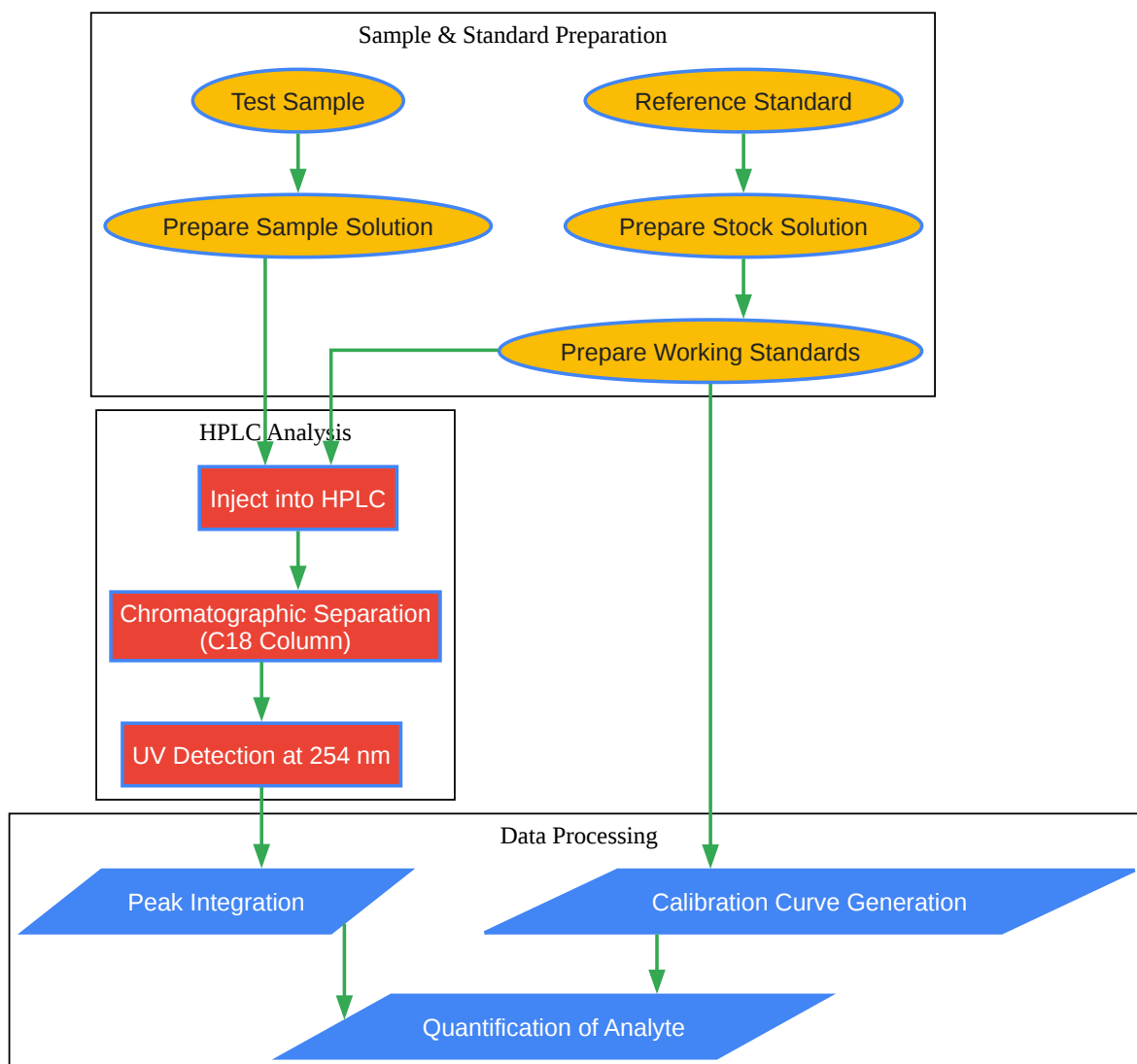
Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	6500
RSD of Peak Area (%)	≤ 2.0 (n=6)	0.8%

Table 2: Method Validation Summary

Parameter	Result
Linearity ($\mu\text{g/mL}$)	1 - 100 $\mu\text{g/mL}$
Correlation Coefficient (r^2)	≥ 0.999
Limit of Detection (LOD)	0.3 $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	1.0 $\mu\text{g/mL}$
Precision (RSD%)	
* Intra-day (n=6)	0.9%
* Inter-day (n=6)	1.5%
Accuracy (Recovery %)	98.5% - 101.2%

Mandatory Visualizations

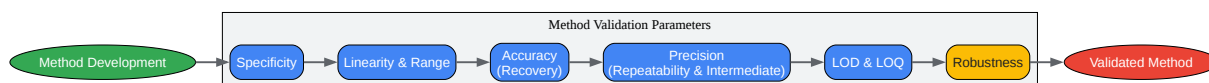
Experimental Workflow Diagram



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Caption: Experimental workflow for the HPLC analysis of **4-(4-methoxyphenyl)-N,N-dimethylaniline**.

Method Validation Process Diagram



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